![molecular formula C6H3BrClN3 B11876468 6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B11876468.png)
6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine
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Overview
Description
6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine typically involves the cyclization of 2,3-diaminopyridine with appropriate halogenated reagents. One common method includes the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde under phase transfer catalysis conditions . The reaction is carried out in a solvent like dimethylformamide (DMF) with potassium carbonate (K2CO3) as a base and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB) at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Cyclization: It can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substituted Imidazopyridines: Formed through substitution reactions.
N-oxides: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Scientific Research Applications
Anticancer Activity
One of the most prominent applications of 6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine is in the development of anticancer agents. Compounds derived from this scaffold have shown promising activity against various cancer types. For instance, derivatives of imidazo[4,5-b]pyridine have been identified as potent inhibitors of Aurora kinases, which are critical in cancer cell proliferation. A specific derivative demonstrated high potency against FLT3-ITD-positive acute myeloid leukemia (AML) models, indicating its potential as a therapeutic agent for this aggressive cancer type .
Antimicrobial Properties
Research has also highlighted the antimicrobial properties of this compound derivatives. These compounds have been evaluated for their efficacy against various bacterial strains. In vitro studies revealed that certain derivatives exhibited significant activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) as low as 0.5 μmol/L . This suggests potential applications in treating tuberculosis and other infectious diseases.
Enzyme Inhibition
The compound has been investigated for its role in inhibiting specific enzymes linked to various biological pathways. For example, it has been shown to inhibit DprE1, an essential enzyme for the survival of Mycobacterium tuberculosis . Such enzyme inhibition studies are crucial for developing targeted therapies against diseases where these enzymes play a pivotal role.
Mechanistic Insights
The mechanism of action of this compound involves interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This mechanism is essential for understanding how these compounds exert their biological effects and for guiding further drug design efforts.
Structure-Activity Relationship (SAR)
The exploration of structure-activity relationships (SAR) has been fundamental in optimizing the biological activity of this compound derivatives. By systematically modifying different positions on the imidazo[4,5-b]pyridine scaffold, researchers have been able to enhance potency and selectivity against specific targets . This iterative approach allows for the identification of lead compounds with improved therapeutic profiles.
Novel Materials Development
Beyond medicinal chemistry, this compound is being explored for its potential in material science. Its unique electronic and optical properties make it a candidate for developing novel materials used in organic electronics and photonic devices . The synthesis of imidazopyridine-based materials could lead to advancements in display technologies and sensors.
Compound ID | Activity Type | Target | MIC (μmol/L) | Reference |
---|---|---|---|---|
27e | Anticancer | FLT3 Kinase | 6.2 | |
5c | Antitubercular | Mycobacterium tuberculosis | 0.6 | |
51 | Anticancer | Aurora Kinase | Kd = 7.5 nM |
Table 2: Synthetic Strategies for Derivatives
Reaction Type | Conditions | Yield (%) |
---|---|---|
C-H Arylation | Copper(I) iodide catalysis | 38–98 |
Alkylation | N-substituted derivatives | Variable |
Direct Arylation | Regioselective conditions | Good yields |
Mechanism of Action
The mechanism of action of 6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . It can also interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
- 5-chloro-2-phenyl-3H-imidazo[4,5-b]pyridine
- 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine
Uniqueness
6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for diverse chemical modifications. This dual halogenation also contributes to its distinct biological activities compared to other imidazo[4,5-b]pyridine derivatives .
Biological Activity
6-Bromo-5-chloro-1H-imidazo[4,5-b]pyridine is a heterocyclic compound recognized for its potential biological activities, particularly in medicinal chemistry. This compound exhibits significant interactions with various biological targets, making it a candidate for further research in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C₆H₄BrClN₃, with a molecular weight of approximately 248.47 g/mol. Its structure includes a fused imidazole and pyridine ring system, characterized by the presence of bromine and chlorine substituents that enhance its reactivity and biological activity.
Anticancer Properties
Research indicates that this compound serves as an inhibitor of enzymes involved in cancer progression. Its structural features allow it to effectively interact with biological macromolecules, which is crucial for its anticancer potential. Several studies have demonstrated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
Compound Name | IC50 (μM) | Target |
---|---|---|
This compound | 1.8 - 3.2 | HeLa, SW620 |
5-Chloro-1H-imidazo[4,5-b]pyridine | 2.0 - 4.0 | A549 |
6-Bromo-2-(3-isopropyl-1-methyl-1H-pyrazol-4-yl)-1H-imidazo[4,5-b]pyridine | Inhibitory activity against PAK4 | Various |
The compound has shown promising results in inhibiting tumor growth in vitro by targeting specific kinases involved in cell proliferation and apoptosis pathways .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that the bromine substitution significantly enhances the antimicrobial efficacy of these compounds.
Table 2: Antimicrobial Activity
Compound Name | Activity | Target Organism |
---|---|---|
This compound | Moderate | E. coli, Bacillus cereus |
2-(3H-imidazo[4,5-b]pyridin-2-yl)-phenyl derivatives | Potent | Staphylococcus aureus |
The most effective derivatives showed significant inhibition against Mycobacterium tuberculosis with MIC values ranging from 0.5 to 0.8 μmol/L .
Anti-inflammatory and Other Activities
Compounds within the imidazo[4,5-b]pyridine class have also been investigated for their anti-inflammatory properties. The unique halogenation pattern of this compound may enhance its pharmacological profile by modulating inflammatory pathways .
Case Studies
A notable study explored the synthesis and biological evaluation of various derivatives of imidazo[4,5-b]pyridine, highlighting the importance of substitution patterns on biological activity. The introduction of halogens at specific positions was found to significantly influence the potency and selectivity towards cancer cell lines .
Properties
Molecular Formula |
C6H3BrClN3 |
---|---|
Molecular Weight |
232.46 g/mol |
IUPAC Name |
6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C6H3BrClN3/c7-3-1-4-6(10-2-9-4)11-5(3)8/h1-2H,(H,9,10,11) |
InChI Key |
YFPJFGMOCWFLNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=C1Br)Cl)N=CN2 |
Origin of Product |
United States |
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